molecular formula C20H30N2O3 B6132142 methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate

methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate

Cat. No. B6132142
M. Wt: 346.5 g/mol
InChI Key: JZKKHUGTHRQJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperidine family and has been found to have a wide range of potential applications in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate is complex and not yet fully understood. However, it is known that the compound binds to the dopamine transporter and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on the central nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate are still being studied, but early research has shown that the compound has a range of effects on the central nervous system. These effects include increased dopamine release, increased locomotor activity, and improved cognitive function. In addition, methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate is its potential as a research tool for studying the central nervous system. The compound has a high affinity for the dopamine transporter, which makes it a valuable tool for studying the effects of dopamine on the brain. However, there are also limitations to the use of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate in lab experiments. The compound is highly potent and can be toxic in high doses, which limits its use in certain types of experiments. In addition, the synthesis of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate is complex and requires specialized equipment and expertise, which can be a barrier to its use in some labs.

Future Directions

There are many potential future directions for research on methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate. One area of interest is the development of new drugs that target the dopamine transporter. methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been found to have a high affinity for this target, which makes it a valuable tool for drug discovery. In addition, further research is needed to fully understand the mechanism of action of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate and its effects on the central nervous system. This could lead to new insights into the treatment of psychiatric disorders and other conditions that affect the brain. Finally, there is potential for the use of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate in the development of new imaging techniques for studying the brain. The compound's high affinity for the dopamine transporter could be used to develop new imaging agents that can visualize dopamine release in real time.

Synthesis Methods

The synthesis of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 1-methyl-3-piperidinemethanol with 2-phenylethylamine to form the intermediate product, which is then reacted with methyl 4-chloro-4-oxobutanoate to produce methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been shown to have a high affinity for the dopamine transporter, which is a key target for drugs used to treat conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In addition, methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been found to have potential applications in the development of new antidepressant and antipsychotic drugs.

properties

IUPAC Name

methyl 4-[(1-methylpiperidin-3-yl)methyl-(2-phenylethyl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-21-13-6-9-18(15-21)16-22(19(23)10-11-20(24)25-2)14-12-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKKHUGTHRQJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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